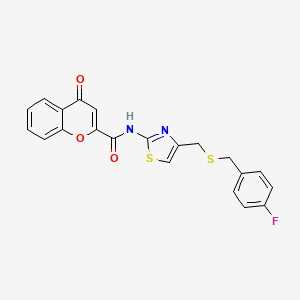

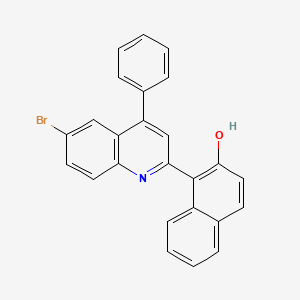

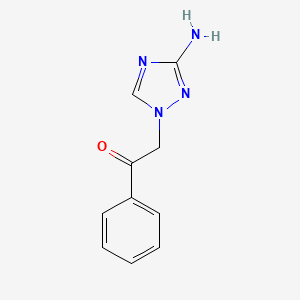

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . Many studies of triazole compounds relate to their antimicrobial properties .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . An implementation of the three-component one-pot approach to unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles into combinatorial chemistry is described . The procedure is based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be established by NMR and MS analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone, focusing on six unique fields:

Pharmaceutical Chemistry

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a significant compound in pharmaceutical chemistry due to its potential as a pharmacophore. The 1,2,4-triazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound can be used as a scaffold for developing new drugs targeting various diseases, leveraging its ability to interact with biological receptors through hydrogen bonding and dipole interactions .

Agrochemistry

In agrochemistry, 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone can be utilized in the synthesis of herbicides and pesticides. The triazole ring is a common structural component in many agrochemicals due to its stability and effectiveness in controlling pests and weeds . This compound’s derivatives can be designed to enhance selectivity and reduce environmental impact, contributing to sustainable agricultural practices.

Materials Science

This compound has applications in materials science, particularly in the development of advanced materials with specific properties. The triazole ring can be incorporated into polymers and other materials to improve their thermal stability, mechanical strength, and resistance to degradation . These materials can be used in various industries, including aerospace, automotive, and electronics, where high-performance materials are essential.

Wirkmechanismus

Target of Action

The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone” contains a 1,2,4-triazole moiety, which is a common structural motif in many pharmaceuticals and biologically active compounds . Compounds containing 1,2,4-triazole rings have been reported to possess a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The specific target of this compound would depend on the exact nature of its biological activity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10-12-7-14(13-10)6-9(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDUFGINAMFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2720084.png)

![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

![3-methyl-N-propylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B2720088.png)